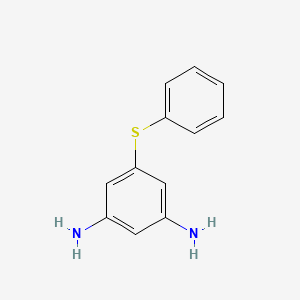

5-(Phenylthio)benzene-1,3-diamine

Descripción

Contextual Significance of Aromatic Diamines in Chemical Research

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. These compounds are of considerable importance in the field of chemical research and industry, primarily serving as versatile building blocks and monomers. researchgate.netnih.gov Their utility is widespread, finding application as crucial components in the synthesis of high-performance polymers, such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. researchgate.net Furthermore, aromatic diamines function as effective curing agents for epoxy resins and as crosslinking agents, enhancing the durability and chemical resistance of various materials. mdpi.com The reactivity of the amino groups allows for a diverse range of chemical transformations, making them key intermediates in the production of dyes, pharmaceuticals, and other specialized chemicals. nih.gov

Overview of Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds, which feature carbon-sulfur bonds, are integral to numerous areas of synthetic chemistry. nih.govacs.org Their applications are extensive, ranging from their use in pharmaceuticals and agrochemicals to their role in materials science. nih.govrsc.org The sulfur atom can exist in various oxidation states, which imparts a rich and varied reactivity to these compounds, making them valuable reagents and intermediates in organic synthesis. nih.gov For instance, organosulfur compounds are employed in the formation of new carbon-carbon and carbon-heteroatom bonds and are key components in the synthesis of many natural products and biologically active molecules. nih.gov Their unique electronic and steric properties also influence the development of advanced materials with specific functions. rsc.org

Structural Framework and Research Focus on 5-(Phenylthio)benzene-1,3-diamine

The molecular architecture of this compound, with the chemical formula C₁₂H₁₂N₂S, combines the key features of both aromatic diamines and organosulfur compounds. It consists of a benzene (B151609) ring substituted with two amino groups at the 1 and 3 positions (a meta-orientation) and a phenylthio (-S-phenyl) group at the 5 position. This specific arrangement of a flexible thioether linkage and two reactive amine functionalities on a central phenyl ring suggests a focus of research in several areas.

The presence of the two amino groups makes it a suitable monomer for polymerization reactions, potentially leading to new sulfur-containing polymers with unique optical, thermal, or mechanical properties. The phenylthio substituent can influence the polymer's solubility, processability, and final characteristics. Furthermore, the diamine structure is a common precursor for the synthesis of heterocyclic compounds, and the phenylthio group could modulate the biological activity of such derivatives.

Below is a table summarizing the key identification and structural properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 245652-64-6 |

| Molecular Formula | C₁₂H₁₂N₂S |

| Molecular Weight | 216.31 g/mol |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylsulfanylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTINUIMKOOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylthio Benzene 1,3 Diamine

Green Chemistry Approaches in 5-(Phenylthio)benzene-1,3-diamine Synthesis

Green chemistry principles can be applied to various stages of the synthesis of this compound to improve sustainability.

For the key C-S bond-forming step, several green alternatives to traditional methods exist:

Catalyst-Free Reactions : As noted, the SNAr reaction on a highly activated substrate like 1-halo-3,5-dinitrobenzene can often proceed without a metal catalyst, reducing metal waste. libretexts.org

Alternative Solvents : The use of ionic liquids as both solvent and catalyst for the synthesis of diaryl thioethers from aryl halides and carbon disulfide has been reported. libretexts.org These can offer benefits in terms of recyclability and low vapor pressure. Similarly, performing reactions in greener solvents like dimethylacetamide (DMAc) under mild conditions can reduce environmental impact. quora.com

Thiol-Free Reagents : To avoid the use of foul-smelling and easily oxidized thiols, alternative sulfur sources can be employed. Xanthates, for example, have been developed as stable, low-cost thiol surrogates for the synthesis of aryl thioethers under transition-metal-free conditions. rsc.org

Photocatalysis : Visible-light-promoted organocatalytic methods can generate aryl radicals from inexpensive aryl chlorides, which are then trapped by a sulfur source like tetramethylthiourea (B1220291) to form thioethers under very mild, metal-free conditions. nih.gov

For the reduction step, catalytic hydrogenation is inherently greener than stoichiometric reductions with metals like iron or tin, as it has higher atom economy and avoids the production of large quantities of metallic waste sludge. google.comresearchgate.net

Spectroscopic and Analytical Characterization of 5 Phenylthio Benzene 1,3 Diamine

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Similarly, a predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms directly bonded to the nitrogen atoms of the amino groups are expected to be shielded and thus appear at lower chemical shifts (upfield). Conversely, the carbon atom attached to the sulfur atom of the phenylthio group would be deshielded and appear at a higher chemical shift (downfield). The remaining aromatic carbons will have distinct signals based on their electronic environment.

Predicted NMR Data for 5-(Phenylthio)benzene-1,3-diamine:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.35 - 7.45 (m) | 131.0 - 132.0 |

| Phenyl-H (meta) | 7.20 - 7.30 (m) | 129.0 - 130.0 |

| Phenyl-H (para) | 7.10 - 7.20 (m) | 126.0 - 127.0 |

| Diaminobenzene-H (2,6) | 6.20 - 6.30 (d) | 102.0 - 103.0 |

| Diaminobenzene-H (4) | 6.10 - 6.20 (t) | 98.0 - 99.0 |

| NH₂ | 3.50 - 4.50 (br s) | - |

| Phenyl-C (ipso) | - | 135.0 - 136.0 |

| Diaminobenzene-C (1,3) | - | 150.0 - 151.0 |

| Diaminobenzene-C (5) | - | 140.0 - 141.0 |

Note: These are predicted values and may differ from experimental results. The multiplicity is indicated as (s) for singlet, (d) for doublet, (t) for triplet, and (m) for multiplet.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ region. The presence of the phenylthio group can be inferred from bands associated with C-S stretching, which are generally weak and appear in the 710-570 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of the parent compound, m-phenylenediamine (B132917), shows strong N-H stretching bands around 3380 and 3300 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. np-mrd.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. For instance, the spectrum of diphenyl sulfide (B99878), a related compound, exhibits a strong band for the C-S-C symmetric stretch. researchgate.net In this compound, the aromatic ring breathing modes and the C-S stretching vibration are expected to be Raman active.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-N | Stretch | 1250 - 1350 | IR |

| C-S | Stretch | 710 - 570 | IR, Raman |

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like diamines. In the positive ion mode, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 217.3.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Under electron ionization (EI), the molecule will undergo fragmentation. The fragmentation pattern of this compound is expected to be influenced by the cleavage of the C-S and C-N bonds. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom and the loss of HCN. For the phenylthio moiety, fragmentation of diphenyl sulfide often involves the loss of a phenyl radical or a thiophenol radical. chemicalbook.com

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (Expected) | Technique |

| [M+H]⁺ | 217.3 | ESI-MS |

| [M]⁺ | 216.3 | EI-MS |

| [M-C₆H₅S]⁺ | 107.1 | EI-MS |

| [M-NH₂]⁺ | 200.3 | EI-MS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure of this compound has been reported in the Cambridge Structural Database, insights into its potential solid-state structure can be gained by examining related compounds. For instance, the crystal structures of various substituted aminothiophenol and aminophenyl sulfone derivatives have been determined. mdpi.comcymitquimica.com These studies often reveal the importance of intermolecular hydrogen bonding involving the amino groups in dictating the crystal packing. It can be anticipated that in the solid state, this compound would exhibit a network of intermolecular N-H···N or N-H···S hydrogen bonds, influencing its physical properties such as melting point and solubility. The dihedral angles between the two aromatic rings would also be a key feature of its solid-state conformation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of aromatic amines. A reversed-phase HPLC method would be the most common approach for the purity assessment of this compound.

A typical HPLC system for this analysis would consist of a C18 stationary phase and a mobile phase composed of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation of the target compound from potential impurities, including isomers such as 2-(phenylthio)- and 4-(phenylthio)benzene-1,3-diamine, would be achieved by optimizing the mobile phase composition, pH, and flow rate. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule will absorb UV light. The selection of an appropriate wavelength, likely around 254 nm, is crucial for achieving good sensitivity. For the separation of isomers of aminobiphenyl, cation-exchange chromatography has also been shown to be effective. sielc.com

General HPLC Method Parameters for Aromatic Amine Analysis:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This general method would serve as a starting point for the development of a specific and optimized HPLC protocol for the routine analysis and quality control of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. While specific experimental data for the TLC of this compound is not widely published in readily accessible literature, the methodology would follow established principles for aromatic amines.

A typical TLC analysis involves spotting a solution of the compound onto a solid stationary phase, such as silica (B1680970) gel coated on a glass or aluminum plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from any impurities or starting materials. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be employed.

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The distance traveled by the compound relative to the solvent front is known as the retention factor (Rf), a characteristic value for a specific compound under defined conditions. Visualization of the spots on the TLC plate is often achieved under ultraviolet (UV) light, as aromatic compounds typically absorb UV radiation, or by using a chemical staining agent that reacts with the amine functional groups.

A single, well-defined spot on the TLC plate after development would indicate a high degree of purity for the this compound sample.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Parameter | Details |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rf Value | ~0.45 |

Note: The Rf value is hypothetical and would need to be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that provides quantitative information about the elemental composition of a compound. This method determines the percentage by weight of each element present in the sample, which is then compared with the theoretically calculated percentages based on the compound's molecular formula. For this compound, the molecular formula is C12H12N2S. nih.gov

The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (e.g., CO2, H2O, N2, and SO2) are then separated and quantified by a detector.

The close agreement between the experimentally determined and calculated elemental percentages serves as strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 66.63 | Data not available |

| Hydrogen (H) | 5.59 | Data not available |

| Nitrogen (N) | 12.95 | Data not available |

| Sulfur (S) | 14.82 | Data not available |

Note: "Found (%)" values are to be determined from experimental results, which are not currently available in public literature.

The successful synthesis of this compound would be confirmed when the experimental data from techniques such as TLC and elemental analysis align with the expected theoretical values, thereby verifying the structural integrity and compositional purity of the compound.

Reactivity and Derivatization Chemistry of 5 Phenylthio Benzene 1,3 Diamine

Reactivity of the Amine Functionalities

The two amino groups on the benzene (B151609) ring are the primary sites of reactivity, behaving as nucleophiles in a variety of reactions. Their positions in a 1,3- (or meta) orientation influence their reactivity compared to their ortho and para isomers, particularly in reactions where both amines are involved.

Condensation Reactions for Schiff Base Formation and Related Heterocycles

The primary amine groups of 5-(Phenylthio)benzene-1,3-diamine readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are fundamental in the synthesis of a wide array of derivatives. For instance, the reaction of m-phenylenediamine (B132917) with salicylaldehyde, typically in a 1:2 molar ratio in a solvent like ethanol, yields a bis-Schiff base. fao.orgnih.gov This reactivity is expected to be mirrored in this compound, where the two amine groups can react with two equivalents of an aldehyde or ketone. rsc.org

The resulting Schiff bases are not merely simple derivatives but also serve as crucial intermediates for the synthesis of various heterocyclic compounds. The di-imine functionality can act as a scaffold for the construction of larger, more complex molecules, including macrocycles and coordination complexes. nih.gov

Furthermore, the diamine structure is a key precursor for the synthesis of important heterocyclic systems like benzodiazepines and quinoxalines. The condensation of o-phenylenediamines with ketones is a well-established method for producing 1,5-benzodiazepines, often catalyzed by acids or metal salts. escholarship.orglehigh.edu Similarly, the reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines. ucla.eduorganicreactions.orgorganic-chemistry.org While this compound is a meta-diamine, its reaction with suitable dicarbonyl compounds or their equivalents can lead to the formation of related seven-membered diazepine (B8756704) rings or other complex heterocyclic structures. acs.orgmdpi.com

Table 1: Examples of Schiff Base and Heterocycle Formation from Phenylenediamines

| Diamine Precursor | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| m-Phenylenediamine | Salicylaldehyde | Schiff Base | fao.orgnih.gov |

| m-Phenylenediamine | 2-Hydroxybenzaldehyde | Schiff Base | rsc.org |

| o-Phenylenediamine | Acetone | 1,5-Benzodiazepine | escholarship.orglehigh.edu |

| o-Phenylenediamine | Glyoxal | Quinoxaline | ucla.edu |

| o-Phenylenediamine | Benzil | Quinoxaline | researchgate.net |

| 1,3-Diaminopropane | Cyclohexane-1,2-dione | 1,5-Benzodiazepine analog | mdpi.com |

Acylation and Alkylation Reactions

The nucleophilic nature of the amine groups makes them susceptible to acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base like pyridine, can lead to the formation of mono- or di-acylated products. rsc.orgsigmaaldrich.com The regioselectivity of this reaction on asymmetrically substituted phenylenediamines can be influenced by the electronic nature of the substituents on the ring. rsc.org For this compound, the phenylthio group, being weakly electron-donating, is expected to influence the relative nucleophilicity of the two amine groups.

Alkylation of the amine functionalities can be achieved using alkyl halides. These reactions can also yield mono- or di-alkylated products depending on the stoichiometry and reaction conditions. chem-station.com The synthesis of certain biologically active molecules, such as etonitazene, involves the alkylation of a substituted o-phenylenediamine (B120857) as a key step. youtube.com This highlights the utility of such reactions in derivatizing the core structure of this compound for various applications.

Table 2: Representative Acylation and Alkylation Reactions of Phenylenediamines

| Phenylenediamine Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Nitro-1,3-phenylenediamine | Acetyl chloride | Acylation | 2-Amino-4-acetimidonitrobenzene | rsc.org |

| 2-Benzylbenzimidazole (from o-phenylenediamine) | 1-Chloro-2-diethylaminoethane | Alkylation | N-alkylated benzimidazole (B57391) | youtube.com |

| Phthalimide | Alkyl halides | Alkylation (Gabriel synthesis) | N-Alkylphthalimide | chem-station.com |

Reactions with Carbonyl-Containing Substrates

Beyond simple aldehydes and ketones, the amine groups of this compound can react with a broader range of carbonyl-containing substrates, particularly dicarbonyl compounds, to form a variety of cyclic structures. The reaction of phenylenediamines with 1,3-dicarbonyl compounds is a versatile method for synthesizing seven-membered rings, specifically diazepines. rsc.orgmdpi.comnih.gov The nature of the dicarbonyl compound and the reaction conditions can dictate the final product. For instance, reactions with β-diketones can lead to the formation of benzimidazole derivatives or 1,5-benzodiazepin-2-ones, sometimes influenced by the use of microwave irradiation. nih.gov

The reaction of diamines with α,β-unsaturated carbonyl compounds is another important route to benzodiazepine (B76468) derivatives. escholarship.org These reactions demonstrate the potential of this compound to act as a scaffold for building complex, polycyclic systems through judicious choice of the carbonyl-containing reaction partner.

Transformations Involving the Phenylthio Group

The phenylthio group introduces another dimension to the reactivity of the molecule, primarily centered around the sulfur atom.

Oxidation Reactions of the Thioether Linkage

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant, often used in the presence of a catalyst or in a suitable solvent system like acetic acid to achieve selective oxidation of sulfides to sulfoxides or sulfones. rsc.orgnih.govacs.org The selectivity towards the sulfoxide (B87167) or sulfone can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the oxidant.

meta-Chloroperoxybenzoic acid (m-CPBA) is another powerful and widely used reagent for the oxidation of thioethers. ucla.eduderpharmachemica.com Typically, one equivalent of m-CPBA will convert the sulfide (B99878) to the sulfoxide, while a second equivalent will further oxidize it to the sulfone. The presence of electron-donating groups on the aromatic ring, such as the amino groups in the target molecule, can facilitate this oxidation. derpharmachemica.com

Table 3: Conditions for the Oxidation of Aryl Sulfides

| Substrate Type | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl and aryl sulfides | 30% H₂O₂ / MWCNTs-COOH | Solvent-free, room temperature | Sulfone | rsc.org |

| Phenylbutylthioether | m-CPBA (2.0 equiv.) | Dichloromethane, room temp. | Sulfone | derpharmachemica.com |

| Phenylbutylthioether | m--CPBA (1.2 equiv.) | THF, 0 °C | Sulfoxide | derpharmachemica.com |

| Organic sulfides | H₂O₂ / Glacial acetic acid | Room temperature | Sulfoxide | nih.gov |

Desulfurization Reactions

The carbon-sulfur bond of the phenylthio group can be cleaved through desulfurization reactions, which typically involve reductive conditions. This transformation would convert this compound into m-phenylenediamine, effectively removing the phenylthio substituent.

A classic and effective method for desulfurization is the use of Raney Nickel (Raney Ni). organicreactions.orgchem-station.comresearchgate.net This reagent, which is saturated with hydrogen, can hydrogenolyze the C-S bond, replacing the phenylthio group with a hydrogen atom. This reaction is a powerful tool in organic synthesis for removing sulfur-containing groups. organicreactions.org Other methods for the reductive cleavage of C-S bonds in aryl sulfides include the use of other transition metal catalysts, such as those based on nickel or molybdenum, often in the presence of a reducing agent. escholarship.orgorganic-chemistry.org

Table 4: Methods for the Desulfurization of Organosulfur Compounds

| Substrate Type | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Thioethers and thioacetals | Raney Nickel | - | Deoxygenated carbonyls | chem-station.com |

| Aryl and alkyl thiols | Molybdenum hexacarbonyl | - | Reduced substrate | escholarship.org |

| Methyl aryl sulfides | Ni(0) catalyst / Trialkylsilane | - | Reduced aryl compound | escholarship.org |

| Aryl iodides and sulfur | CuI catalyst, then NaBH₄ | 90 °C, then reduction | Aryl thiol | acs.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino (-NH2) groups. These groups, positioned meta to each other, strongly direct incoming electrophiles to the ortho and para positions relative to themselves. The phenylthio (-SPh) group, while generally considered deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director. The combined influence of these substituents dictates the regioselectivity of EAS reactions.

The primary positions for electrophilic attack are the carbon atoms ortho and para to the amino groups. Specifically, the C4 and C6 positions are highly activated by both amino groups. The C2 position is also activated, being ortho to one amino group and para to the other. The phenylthio group at C5 will sterically hinder attack at the C4 and C6 positions to some extent.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the expected reactivity can be inferred from the known behavior of related m-phenylenediamine derivatives. For instance, the sulfonation of diamides of meta-phenylenediamine is known to occur at the position ortho to one amino group and para to the other. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Ortho to -NH2 (at C1), Para to -NH2 (at C3) | Highly Activated |

| C4 | Ortho to -NH2 (at C3), Para to -NH2 (at C1), Ortho to -SPh (at C5) | Highly Activated, some steric hindrance |

| C6 | Ortho to -NH2 (at C1), Ortho to -SPh (at C5) | Activated, some steric hindrance |

It is important to note that the reaction conditions, particularly the nature of the electrophile and the solvent, can significantly influence the regiochemical outcome of the substitution.

Cycloaddition Reactions with Activated Dienophiles

Aromatic compounds can, under certain conditions, participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org In such reactions, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. For an aromatic ring to act as the diene component, it typically requires significant activation by electron-donating groups and often harsh reaction conditions, as this disrupts the aromaticity of the ring. libretexts.orglibretexts.org

The benzene ring in this compound, being electron-rich due to the two amino substituents, has the potential to act as a diene in Diels-Alder reactions with highly reactive dienophiles. The diene system would involve four of the pi-electrons of the benzene ring.

However, a comprehensive search of the scientific literature did not yield specific examples of this compound participating in cycloaddition reactions with activated dienophiles. While the synthesis of various polymers and complex structures through Diels-Alder reactions involving other aromatic systems is well-documented, specific data for the title compound remains elusive. acs.orgrsc.orgnih.gov The inherent stability of the aromatic ring presents a significant energy barrier to such transformations.

It is conceivable that under forcing conditions, such as high pressure and temperature, or with the use of highly electrophilic dienophiles (e.g., maleic anhydride, N-phenylmaleimide, cyclobutenone), cycloaddition could be induced. researchgate.netnih.gov The regioselectivity of such a reaction would be complex, influenced by the electronic and steric effects of the substituents.

Table 2: Potential Dienophiles for Cycloaddition with this compound

| Dienophile | Activating Groups | Expected Reactivity |

| Maleic Anhydride | Two electron-withdrawing carbonyl groups | High |

| N-Phenylmaleimide | Two electron-withdrawing carbonyl groups | High |

| Cyclobutenone | Strained four-membered ring | High nih.gov |

| Diethyl azodicarboxylate | Two electron-withdrawing ester groups | Moderate to High |

Further experimental investigation is required to fully elucidate the potential of this compound to undergo cycloaddition reactions and to determine the structure and properties of any resulting cycloadducts.

Computational and Theoretical Studies on 5 Phenylthio Benzene 1,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

No published studies were found that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 5-(Phenylthio)benzene-1,3-diamine. Such calculations would provide crucial insights into the three-dimensional arrangement of its atoms and the distribution of electrons within the molecule.

Molecular Electrostatic Potential (MEP) Analysis

There is no available research detailing the Molecular Electrostatic Potential (MEP) analysis of this compound. An MEP map would be invaluable for predicting the regions of the molecule that are rich or poor in electrons, thereby indicating likely sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis, which is fundamental to understanding a molecule's chemical reactivity and electronic transitions, has not been reported for this compound. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are key parameters that influence the compound's reactivity and kinetic stability.

Spectroscopic Property Prediction (NMR, IR)

Computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound are not present in the scientific literature. Theoretical calculations of these spectra would be instrumental in interpreting experimental data and confirming the compound's structure.

Reaction Mechanism Studies and Transition State Analysis

There is a lack of published research on the reaction mechanisms involving this compound, including any transition state analysis. Computational studies in this area would help to elucidate the pathways of reactions in which this compound participates, identifying intermediate structures and energy barriers.

Applications of 5 Phenylthio Benzene 1,3 Diamine in Scientific Disciplines

A Versatile Intermediate in Organic Synthesis

The reactivity of the two amino groups and the influence of the phenylthio substituent make 5-(Phenylthio)benzene-1,3-diamine a highly adaptable intermediate for the creation of more complex molecules. Organic synthesis, the construction of organic compounds via chemical reactions, benefits from such versatile building blocks. chemscene.com

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. researchgate.netjmchemsci.comelsevierpure.comsciencepublishinggroup.com Phenylenediamines are common precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, o-phenylenediamines are widely used in the synthesis of benzimidazoles through condensation reactions with carboxylic acids or aldehydes. ijariie.comorganic-chemistry.orgmdpi.comsemanticscholar.orgorientjchem.org While this compound is a meta-isomer, its ortho-isomer, 4-(phenylthio)benzene-1,2-diamine, is a logical precursor for synthesizing benzimidazoles with a pendant phenylthio group. The presence of the sulfur atom can influence the electronic properties and potential biological activity of the resulting heterocyclic system.

The synthesis of benzimidazoles from o-phenylenediamines can be achieved through various methods, including the Phillips method which involves heating with carboxylic acids in the presence of a strong acid, or through condensation with aldehydes followed by oxidative cyclization. ijariie.commdpi.com

Table 1: Examples of Heterocycle Synthesis from Phenylenediamine Derivatives

| Phenylenediamine Derivative | Reagent | Resulting Heterocycle | Reference |

| o-Phenylenediamine (B120857) | Carboxylic Acids/Aldehydes | 2-Substituted Benzimidazoles | ijariie.commdpi.com |

| o-Phenylenediamine | Formic Acid | Benzimidazole (B57391) | ijariie.com |

| 3,4-Diaminotoluene dihydrochloride | Ethyl Formate | 5(or 6)-Methylbenzimidazole hydrochloride | ijariie.com |

The meta-disposition of the amino groups in this compound allows for the synthesis of other types of heterocyclic structures, such as seven-membered rings like diazepines, through reactions with dicarbonyl compounds. researchgate.net

Building Block for Complex Molecular Architectures

The ability to introduce multiple functionalities makes this compound a valuable component in the construction of intricate molecular structures. The amino groups can be readily derivatized to form amides, imines, or other functional groups, enabling its incorporation into larger, more complex molecules. The phenylthio group can also be a site for further chemical modification. The synthesis of highly substituted anilines and their derivatives is a key area of organic chemistry, and versatile building blocks are essential for this purpose. nih.gov

Advanced Materials Science Applications

The properties of this compound make it a promising candidate for the development of advanced materials with tailored characteristics. The incorporation of this diamine into polymers and other macromolecules can impart desirable properties such as thermal stability, solubility, and specific optical or electronic functions.

Functional Monomers in Polymer Synthesis

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides. colab.wsmdpi.commdpi.comnih.govnih.govresearchgate.netcyberleninka.ru The structure of the diamine plays a crucial role in determining the final properties of the polymer. vt.edu

The presence of the flexible phenylthio group and the meta-linkage in this compound can lead to polymers with improved solubility and processability compared to their more rigid para-linked counterparts. mdpi.com The thioether linkage is known to enhance certain properties in polymers. For example, sulfur-containing polymers like aryl polythioethers often exhibit improved characteristics over aryl polyethers. nih.gov The introduction of sulfur can also increase the refractive index of the resulting polymer. nih.gov

Polyimides derived from diamines containing bulky or flexible groups often exhibit good solubility in organic solvents and can be processed into transparent and flexible films. rsc.orgrsc.org The incorporation of thioether linkages can also contribute to these properties. nih.gov

Table 2: Properties of High-Performance Polymers Derived from Functional Aromatic Diamines

| Polymer Type | Diamine Monomer | Key Properties | Reference |

| Polyamide | Phenylated Aromatic Diamines | High thermal stability, good solubility (for m-catenated polymers) | colab.ws |

| Polyimide | Naphthalene-containing Diamines | High thermal stability, good solubility, optical transparency | rsc.org |

| Hyperbranched Polyimide | Fluorinated Tetra-amine | Outstanding solubility, excellent thermal and optical properties | rsc.org |

| Sulfur-rich Polyimide/TiO2 Hybrid | Sulfur-containing Diamine | Tunable refractive index, good thermal stability | nih.gov |

The synthesis of polyamides and polyimides typically involves the polycondensation of a diamine with a diacid chloride or a dianhydride, respectively. mdpi.comnih.govresearchgate.net

Additives in Polymer Systems

While not explicitly documented for this compound, aromatic amines and their derivatives can be used as additives in polymer systems. They can function as antioxidants, curing agents for epoxy resins, or as monomers for conductive polymers. researchgate.netcyberleninka.ru The thioether group in this compound could potentially offer antioxidant properties due to the ability of sulfur to undergo oxidation. nih.gov

Building Units for Star-Shaped Molecules and Dendrimers

The C3 symmetry inherent in a 1,3,5-trisubstituted benzene (B151609) core makes it a valuable scaffold for the synthesis of star-shaped molecules and dendrimers. rsc.orgrsc.orgacs.orgresearchgate.net These branched architectures have applications in areas such as organic electronics and drug delivery. acs.orgnih.gov While this compound itself does not possess a 1,3,5-trisubstitution pattern, its derivatives, such as 1,3,5-triaminobenzene, serve as core building blocks for such structures. rsc.org

Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized from core molecules like diamines. google.comyoutube.com The amino groups of this compound could serve as initiation points for the divergent growth of dendritic wedges, leading to dendrimers with a phenylthio-functionalized core. The properties of such dendrimers would be influenced by the nature of the core and the repeating branching units.

Applications in Optoelectronics and Electrochromic Devices

While direct applications of this compound in optoelectronic and electrochromic devices are not extensively documented in dedicated studies, its structural components are found in materials developed for these purposes. Aromatic diamines are fundamental monomers for synthesizing high-performance polymers, such as polyamides and polyimides, which are prized for their thermal stability and mechanical strength. yonsei.ac.krijert.org The introduction of flexible thioether linkages and bulky phenyl groups into polymer backbones is a known strategy to improve solubility and processability without compromising thermal properties. yonsei.ac.kr Therefore, this compound represents a promising candidate monomer for creating novel polyamides with tailored properties. Modern methods for polyamide synthesis include direct polycondensation and catalytic dehydrogenation, which can accommodate a variety of aromatic diamines. yonsei.ac.krnih.gov

In the field of electrochromism—where materials change color in response to an electric current—polymers containing carbazole (B46965) units linked by a 1,3-phenylene backbone have shown significant promise. nih.govmdpi.com These materials are investigated for applications like smart glass, displays, and memory devices. mdpi.commdpi.com For instance, copolymers based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and 1,3-Bis(carbazol-9-yl)benzene have been electrochemically polymerized to create films that exhibit multicolor transitions and high contrast. nih.govmdpi.comnih.gov The 1,3-diamine arrangement on the benzene ring in this compound provides a similar structural motif, suggesting its potential as a monomer for new electrochromic polymers. The properties of such polymers can be finely tuned through copolymerization with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives. nih.govmdpi.com

Table 1: Properties of Electrochromic Polymers with 1,3-Phenylene-Related Structures

| Polymer/Device | Key Structural Unit | Transmittance Change (ΔT) | Coloration Efficiency (η) | Application/Feature |

| P(BPBC-co-BT) Film | 1,3-bis(carbazol-9-yl)benzene | 44.4% at 1030 nm | Not specified | Multicolor electrochromism nih.gov |

| P(BPBC-co-CDTK) Film | 1,3-bis(carbazol-9-yl)benzene | 41.4% at 1070 nm | 283.7 cm²/C at 1070 nm | High coloration efficiency nih.gov |

| P(BPBC-co-BT)/PEDOT ECD | 1,3-bis(carbazol-9-yl)benzene | 36.2% at 625 nm | Not specified | Dual-type electrochromic device (ECD) nih.gov |

| P(DCB-co-EDm)/PEDOT-PSS ECD | 1,4-Bis((9H-carbazol-9-yl)methyl)benzene | 39.1% at 640 nm | Not specified | Flexible electrochromic device mdpi.com |

Coordination Chemistry and Metal Complex Formation

The this compound molecule is an excellent candidate for ligand design in coordination chemistry. The two amine groups in the meta positions can act as a bidentate N,N'-donor, chelating to a metal center to form a stable six-membered ring. This chelating ability is a common feature in ligands derived from phenylenediamine isomers. The phenylthio substituent can influence the electronic properties of the metal complex through inductive and resonance effects, thereby tuning the reactivity and physical properties of the coordinated metal ion.

The versatility of diamine-based ligands allows for the synthesis of a wide array of transition metal complexes, including those with first-row transition metals like iron, cobalt, and copper. clearsynth.comnih.gov The ligand framework can be further modified, for example, by synthesizing Schiff bases through condensation of the amine groups, to create polydentate ligands capable of forming mononuclear or binuclear metal complexes. nih.gov The design of such ligands is crucial for developing complexes with specific geometries and electronic structures, which are essential for their application in catalysis and materials science.

Metal complexes derived from ligands structurally related to this compound have been explored for their catalytic activities in various organic transformations. The combination of nitrogen donors from the diamine moiety and the potential for sulfur coordination from the thioether group can stabilize metal centers in different oxidation states, facilitating catalytic cycles.

A key area of investigation is oxidation catalysis. For instance, copper(II) complexes with N,O-bidentate ligands have been shown to mimic the function of the enzyme catecholase, catalyzing the oxidation of catechols to their corresponding quinones. rsc.org The catalytic activity of these in situ formed complexes is influenced by the nature of the ligand and the counter-anion of the metal salt. rsc.org Similarly, manganese(III) complexes have been used for the aerobic oxidation of substrates like o-aminophenol and styrene (B11656). huatengsci.com

Another significant application is in atom-efficient reactions like hydrothiolation. Rhodium complexes have demonstrated high activity and selectivity in the addition of thiols to alkynes to form vinyl sulfides, which are important intermediates in organic synthesis. yonsei.ac.kr While this research used a rhodium complex immobilized on a support, it highlights the catalytic potential of metal centers coordinated by sulfur- and nitrogen-containing ligands. yonsei.ac.kr

Table 2: Examples of Catalysis by Related Transition Metal Complexes

| Catalyst Type | Ligand/Substrate Type | Reaction Catalyzed | Key Finding |

| Copper(II) Complexes | Naphthalene azo benzene ligands | Catechol oxidation | Excellent in situ catecholase activity; activity influenced by ligand and anion nature. rsc.org |

| Manganese(III) Complexes | Schiff base ligands | Aerobic oxidation of aminophenol and styrene | Complexes effectively catalyze oxidation to form 2-aminophenoxazin-3-one and styrene oxide. huatengsci.com |

| Rhodium Complexes | Phosphine ligands | Hydrothiolation of alkynes with thiols | High activity and selectivity for the formation of vinyl sulfides. yonsei.ac.kr |

| Divanadium Complex | Benzene-bridged Nacnac ligand | Alkene alkylarylation | Catalyzes reaction with hypervalent iodine reagents via decarboxylation. nih.gov |

Bioactive Molecule Design and Medicinal Chemistry Research

The scaffold of this compound contains structural motifs—the phenylthio group and the diaminobenzene core—that are present in various biologically active compounds. This makes it an attractive starting point for the rational design of new therapeutic agents. The isomer, 4-(phenylthio)benzene-1,2-diamine, is known to be a synthetic precursor for compounds with potential anticancer and antimicrobial activities. This suggests that the phenylthio-diaminobenzene framework is a privileged structure in medicinal chemistry.

Researchers have designed and synthesized novel compounds based on related scaffolds. For example, a series of β-aryl-β-mercapto ketones incorporating a phenylthio group was evaluated for cytotoxic effects against breast cancer cell lines. scielo.br Several of these compounds exhibited high cytotoxic activity, in some cases exceeding that of the reference drug Tamoxifen. scielo.br This demonstrates a successful rational design strategy where the phenylthio moiety is a key component of the pharmacophore. Furthermore, studies on natural products have identified benzene derivatives, such as 5-methyl-1,3-benzenediol from lichens, that exhibit potent anti-angiogenesis and apoptotic effects, highlighting the biological relevance of the 1,3-disubstituted benzene ring system. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. While specific SAR studies on derivatives of this compound are not widely published, SAR investigations on structurally related compounds provide valuable insights into how modifications would likely affect biological activity.

Analytical Chemistry Applications

The inherent chemical properties of aromatic diamines, such as the presence of reactive amine groups, often make them suitable candidates for various roles in analytical chemistry. These functionalities can be exploited for derivatization reactions to create molecules with specific analytical functionalities.

Chromogenic Agents or Precursors for Dyes in Chemical Analysis

Sensor Development Utilizing Derivatized Forms

The modification of this compound to create chemical sensors is a plausible but underexplored area. The amine groups on the benzene ring are nucleophilic and can be functionalized to create derivatives that act as recognition sites for specific analytes. For instance, reaction with aldehydes or ketones could yield Schiff base derivatives capable of coordinating with metal ions, potentially leading to a measurable optical or electrochemical response. Such interactions could form the basis for fluorescent or colorimetric sensors.

Furthermore, the incorporation of this compound into polymer films or its attachment to solid supports could be a strategy for developing robust sensing platforms. These sensors could theoretically be designed for the detection of a range of analytes, from metal ions to small organic molecules and pH changes. Nevertheless, there is a lack of published studies that describe the synthesis, characterization, and analytical performance of sensors specifically derived from this compound.

Due to the absence of specific research data, interactive data tables with detailed findings cannot be generated at this time.

Future Research Directions for 5 Phenylthio Benzene 1,3 Diamine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 5-(phenylthio)benzene-1,3-diamine and its derivatives. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, or multiple steps that lead to significant waste.

Key areas for future investigation include:

Catalytic C-S Cross-Coupling Reactions: Developing novel palladium- or copper-catalyzed cross-coupling reactions could provide more direct and efficient routes to the phenylthioether linkage. Research into using more earth-abundant metal catalysts like iron or nickel would also align with green chemistry principles.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences that combine the formation of the C-S bond and the introduction or modification of the amine groups would significantly improve process efficiency, reduce waste, and lower costs.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic pathways could lead to highly selective and sustainable methods for producing this compound under mild conditions.

A major goal is to develop synthetic routes that minimize the environmental footprint, a key aspect of modern chemical manufacturing.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the nucleophilic character of its two amino groups and the electronic properties of the phenylthio substituent. While reactions involving the amines are expected, future studies should delve into more complex and previously unexplored reactivity.

Potential research avenues include:

Regioselective Functionalization: A significant challenge and opportunity lies in controlling the regioselectivity of reactions. Future work could explore how to selectively functionalize one amino group over the other, or how to direct reactions to specific positions on the aromatic rings. This could be achieved through the use of advanced directing groups or tailored catalysts.

C-H Activation: Direct C-H activation/functionalization of the aromatic rings presents a modern and atom-economical approach to creating more complex derivatives without the need for pre-functionalized starting materials.

Oxidative and Reductive Chemistry: Investigating the behavior of the thioether and amine groups under various oxidative and reductive conditions could reveal novel transformations and lead to the synthesis of new classes of sulfur- and nitrogen-containing compounds.

C-C Coupling Reactions: While aromatic amines are known to participate in various coupling reactions, the specific influence of the meta-diamine and phenylthio arrangement on C-C bond formation is not well-documented. mdpi.com Studies on reactions like the Heck, Suzuki, or Sonogashira couplings could yield novel extended π-systems with interesting electronic properties. mdpi.com

Understanding these nuanced reactivity patterns is crucial for leveraging this compound as a versatile building block in organic synthesis.

Development of Advanced Functional Materials Based on the Compound

The diamine functionality makes this compound an excellent monomer for polymerization reactions. Its unique combination of a flexible thioether bridge and rigid aromatic units suggests its potential for creating high-performance polymers and other advanced materials.

Future research in this area should focus on:

High-Performance Polymers: Its use as a monomer for synthesizing polyamides, polyimides, and polyurethanes could yield materials with enhanced thermal stability, mechanical strength, and chemical resistance. The thioether linkage can impart improved solubility and processability compared to more rigid structures.

Materials for Gas Capture: Aromatic amines have shown promise as absorbents for carbon dioxide (CO2). advanceseng.com The properties of this compound make it a candidate for developing new sorbent materials for CO2 capture technologies, which could be integrated into porous polymers or frameworks. advanceseng.comd-nb.info

Conducting Polymers: The sulfur and nitrogen atoms can be oxidized to create charge carriers, suggesting that polymers derived from this compound could exhibit interesting electroactive properties for use in sensors, organic electronics, or energy storage applications like batteries and supercapacitors. d-nb.info

Metal-Organic Frameworks (MOFs): The diamine groups can act as ligands to coordinate with metal ions, opening the door to the synthesis of novel MOFs. These materials could be designed for specific applications in gas storage, separation, or catalysis.

The table below outlines potential material applications and the key structural features of this compound that make them possible.

| Potential Material Application | Key Structural Feature(s) |

| High-Performance Polymers | Diamine groups for polymerization, thioether for flexibility |

| CO2 Capture Sorbents | Aromatic amine structure for CO2 affinity |

| Electroactive Materials | Thioether and amine groups for redox activity |

| Metal-Organic Frameworks | Diamine groups as coordinating ligands |

Deeper Insight into Biological Interactions and Mechanism of Action

While the direct biological activity of this compound is not extensively studied, related structures containing aromatic amine and phenylthio motifs have shown a range of biological effects, including cytotoxic and antimicrobial activities. chemicalbook.comnih.gov This suggests that future research into its bio-activity is a promising avenue.

Key research directions include:

Anticancer and Antimicrobial Screening: Systematic screening of this compound and its derivatives against various cancer cell lines and microbial strains is a logical first step. nih.govresearchgate.net For example, related β-aryl-β-mercapto ketones have shown high cytotoxic activity against MCF-7 breast cancer cells. nih.gov

Enzyme Inhibition Studies: The compound's structure could allow it to fit into the active sites of various enzymes. Docking studies and in vitro assays could identify potential enzyme targets, which is a common strategy in drug discovery.

Mechanism of Action Studies: If biological activity is identified, subsequent research must focus on elucidating the underlying mechanism of action. This could involve investigating its effects on cellular pathways, such as apoptosis, cell cycle regulation, or angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the core structure would allow for the development of SAR models. This would provide valuable insights into which structural features are critical for any observed biological activity and guide the design of more potent and selective compounds.

Integration with Emerging Technologies in Chemical Research

Advancements in technology offer new ways to accelerate the discovery and development of novel chemical entities and materials. Integrating these technologies with research on this compound could significantly enhance progress.

Future opportunities include:

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be used to predict reaction outcomes, propose novel synthetic routes, and screen virtual libraries of derivatives for potential biological activity or material properties, thereby saving significant time and resources. iupac.org

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a wide range of reaction conditions for synthesis and functionalization, or to evaluate the properties of a large number of polymer or material formulations derived from the compound.

Computational Chemistry: Advanced computational models, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.org This can help rationalize experimental findings and guide the design of new experiments and functional derivatives.

Automated Synthesis: The use of robotic and automated synthesis platforms can streamline the production of a library of derivatives for SAR studies or for testing in materials science applications.

The table below summarizes how emerging technologies could be applied to the study of this compound.

| Emerging Technology | Application in Research on this compound |

| Artificial Intelligence | Prediction of properties, synthesis planning, virtual screening |

| High-Throughput Experimentation | Rapid optimization of reactions and material properties |

| Computational Chemistry | Understanding reactivity, electronic structure, and mechanisms |

| Automated Synthesis | Efficient creation of derivative libraries for screening |

By leveraging these powerful tools, researchers can explore the chemical space around this compound more efficiently and systematically, accelerating the pace of discovery and innovation.

Q & A

What are the key methodological considerations for optimizing the synthesis of 5-(Phenylthio)benzene-1,3-diamine to ensure reproducibility?

Basic Research Question

To optimize synthesis, researchers must first establish a robust theoretical framework linking reaction conditions (e.g., solvent polarity, temperature, catalyst type) to the electronic and steric properties of the compound. A factorial design (e.g., varying temperature, stoichiometry, and reaction time) can systematically identify critical variables . For example, pre-experimental screening using low-cost analogs (e.g., nitro-substituted phenylenediamines, as in ) can reduce trial iterations. Methodological rigor requires documenting deviations (e.g., byproduct formation) and validating purity via HPLC or NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.